6-(4-Fluorophenyl)-1,2-thiazinane 1,1-dioxide
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Overview
Description
6-(4-Fluorophenyl)-1,2-thiazinane 1,1-dioxide is a heterocyclic compound that contains a thiazine ring with a fluorophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-1,2-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable sulfonamide derivative, followed by cyclization to form the thiazine ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-1,2-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-Fluorophenyl)-1,2-thiazinane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-1,2-thiazinane 1,1-dioxide
- 6-(4-Chlorophenyl)-1,2-thiazinane 1,1-dioxide
- 6-(4-Methylphenyl)-1,2-thiazinane 1,1-dioxide
Uniqueness
6-(4-Fluorophenyl)-1,2-thiazinane 1,1-dioxide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C10H12FNO2S |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
6-(4-fluorophenyl)thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H12FNO2S/c11-9-5-3-8(4-6-9)10-2-1-7-12-15(10,13)14/h3-6,10,12H,1-2,7H2 |
InChI Key |
ATUDDESTXJDZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)NC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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